molecular formula C8H10O4 B14789003 ethyl (1S)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate

ethyl (1S)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate

Cat. No.: B14789003
M. Wt: 170.16 g/mol
InChI Key: FZNZMKYHAARKOO-DWHDZERNSA-N
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Description

Ethyl (1S)-2-oxo-3-oxabicyclo[310]hexane-1-carboxylate is a bicyclic compound with a unique structure that includes an oxirane ring fused to a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (1S)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate can be achieved through several methods. One common approach involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation . This method provides good yields and is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration,

Properties

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

ethyl (1S)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate

InChI

InChI=1S/C8H10O4/c1-2-11-6(9)8-3-5(8)4-12-7(8)10/h5H,2-4H2,1H3/t5?,8-/m0/s1

InChI Key

FZNZMKYHAARKOO-DWHDZERNSA-N

Isomeric SMILES

CCOC(=O)[C@]12CC1COC2=O

Canonical SMILES

CCOC(=O)C12CC1COC2=O

Origin of Product

United States

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